Cas no 1234616-77-3 (7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid)
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
- A890720
- AMY35744
- Z1255460317
- 7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLICACID
- GS-6378
- MFCD17015971
- 1234616-77-3
- EN300-371657
- DB-296755
- CS-0050020
- PB33342
- SCHEMBL14406911
- AKOS022176913
- SCHEMBL21713005
- DTXSID40725543
- SY097592
-
- MDL: MFCD17015971
- Inchi: 1S/C7H5N3O2/c11-7(12)5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,11,12)(H,8,9,10)
- InChI Key: PSULVWVAFBHGQB-UHFFFAOYSA-N
- SMILES: OC(C1=CNC2C1=CN=CN=2)=O
Computed Properties
- Exact Mass: 163.038176411g/mol
- Monoisotopic Mass: 163.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 78.9Ų
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 468.3±25.0 °C at 760 mmHg
- Flash Point: 237.0±23.2 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB453410-250 mg |
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 95%; . |
1234616-77-3 | 95% | 250MG |
€418.20 | 2023-07-18 | |
| abcr | AB453410-1 g |
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 95%; . |
1234616-77-3 | 95% | 1g |
€837.90 | 2023-07-18 | |
| Apollo Scientific | OR317005-1g |
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1234616-77-3 | 1g |
£672.00 | 2024-05-24 | ||
| TRC | B529950-10mg |
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid |
1234616-77-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B529950-50mg |
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid |
1234616-77-3 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B529950-100mg |
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid |
1234616-77-3 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Matrix Scientific | 112288-1g |
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1234616-77-3 | 1g |
$942.00 | 2023-09-06 | ||
| Chemenu | CM106160-250mg |
7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1234616-77-3 | 95%+ | 250mg |
$209 | 2022-06-13 | |
| Chemenu | CM106160-1g |
7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1234616-77-3 | 95%+ | 1g |
$728 | 2023-11-21 | |
| Chemenu | CM106160-5g |
7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1234616-77-3 | 95%+ | 5g |
$1486 | 2022-06-13 |
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Suppliers
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid: An In-Depth Overview
The compound 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS No. 1234616-77-3) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of heterocyclic compounds, which are characterized by their unique ring structures containing atoms other than carbon. The pyrrolopyrimidine core of this molecule is particularly notable for its potential applications in drug design and advanced materials.
Recent studies have highlighted the antitumor activity of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, making it a promising candidate for cancer therapy. Researchers have demonstrated that this compound can selectively inhibit the growth of cancer cells while showing minimal toxicity to healthy cells. This selectivity is attributed to its ability to target specific signaling pathways that are overactive in malignant cells. The carboxylic acid group at the 5-position of the molecule plays a crucial role in its bioactivity, as it enhances solubility and facilitates interactions with cellular receptors.
In addition to its therapeutic potential, 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has been explored for its applications in materials science. Its rigid and planar structure makes it an ideal candidate for use in organic electronics. Recent research has shown that this compound can be incorporated into organic semiconductors, where it improves charge transport properties and enhances device performance. The pyrrolopyrimidine framework is particularly advantageous due to its high stability and excellent electronic properties.
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves a multi-step process that typically begins with the preparation of a suitable precursor. One common approach involves the condensation of amines with carbonyl compounds under specific reaction conditions. The final step involves the introduction of the carboxylic acid group through a carefully controlled oxidation process. This synthesis pathway has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.
From a structural perspective, 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid consists of a fused pyrrole and pyrimidine ring system. The pyrrole ring contributes to the molecule's aromaticity and flexibility, while the pyrimidine ring introduces rigidity and enhances electronic conjugation. The presence of the carboxylic acid group at position 5 further modulates the molecule's physical and chemical properties, making it versatile for various applications.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. Using density functional theory (DFT) calculations, researchers have mapped out the molecule's frontier molecular orbitals (FMOs), which are critical for understanding its reactivity and electronic behavior. These studies have revealed that the compound exhibits strong electron-withdrawing characteristics due to the electronegative nature of the carboxylic acid group.
Furthermore, 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has been investigated for its potential as a building block in supramolecular chemistry. Its ability to form hydrogen bonds with other molecules makes it an excellent candidate for constructing self-assembled nanostructures. Recent experiments have demonstrated that this compound can form stable supramolecular assemblies with DNA strands, opening new avenues for its use in gene delivery systems.
In terms of toxicity and safety profiles, 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has been subjected to rigorous testing in preclinical models. While initial studies suggest that it is well-tolerated at therapeutic doses, further investigations are needed to fully understand its long-term effects on different organ systems. Regulatory agencies have expressed interest in this compound due to its innovative therapeutic potential and favorable safety profile.
Looking ahead, the development of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid into clinical applications will depend on several factors, including its scalability for large-scale production and its compatibility with existing drug delivery systems. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression through clinical trials.
In conclusion, 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique chemical structure and versatile functional groups make it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a significant role in advancing modern science and technology.
1234616-77-3 (7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid) Related Products
- 754214-42-1(1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid)
- 342410-99-5(Pyrrolo[1,2-a]pyrimidine-7-carboxylicacid)
- 933753-40-3(Pyrrolo[2,3-b]indole-3-carboxylic acid, 1,8-dihydro-)
- 1234615-76-9(Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate)
- 156270-06-3(1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid)
- 1060816-55-8(2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid)
- 104866-53-7(1,8-Naphthyridine-3-carboxylic Acid)
- 1000340-46-4(4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid)
- 1060815-89-5(7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde)
- 1198095-99-6(5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid)